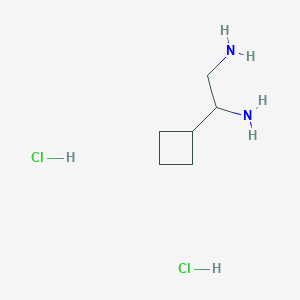

1-Cyclobutylethane-1,2-diamine dihydrochloride

Description

BenchChem offers high-quality 1-Cyclobutylethane-1,2-diamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclobutylethane-1,2-diamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclobutylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c7-4-6(8)5-2-1-3-5;;/h5-6H,1-4,7-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNQUFDKJUOXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Cyclobutylethane-1,2-diamine dihydrochloride molecular weight and formula

An In-depth Technical Guide to 1-Cyclobutylethane-1,2-diamine Dihydrochloride for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, synthesis, and potential applications of 1-Cyclobutylethane-1,2-diamine Dihydrochloride. As a Senior Application Scientist, the following sections are structured to provide not just data, but also expert insights into the strategic utility of this molecule in medicinal chemistry.

The cyclobutane motif, once considered a synthetic curiosity, is now increasingly recognized for its valuable contributions to medicinal chemistry.[1] Its rigid, puckered three-dimensional structure offers a distinct advantage over more flexible aliphatic or larger cyclic systems.[2] This conformational constraint can be leveraged to orient pharmacophoric groups in a precise manner, potentially enhancing binding affinity and selectivity for biological targets.[3] Furthermore, the replacement of metabolically susceptible groups with a stable cyclobutane ring can significantly improve the pharmacokinetic profiles of drug candidates.[2] Several promising drug candidates across various therapeutic areas, including oncology and neurology, now incorporate 1,3-disubstituted cyclobutane moieties, underscoring the growing importance of this structural class.[4] This guide focuses on 1-Cyclobutylethane-1,2-diamine Dihydrochloride, a specific derivative that holds promise as a versatile building block for novel therapeutics.

Chemical Identity and Physicochemical Properties

The precise compound, 1-Cyclobutylethane-1,2-diamine Dihydrochloride, is a specific structure for which direct literature is not abundant. However, its identity can be established through systematic nomenclature. The structure consists of a cyclobutane ring attached at position 1 of an ethane-1,2-diamine backbone. The dihydrochloride salt form enhances stability and aqueous solubility, which is advantageous for handling and formulation.

Molecular Formula and Weight

Based on the chemical name, the molecular structure of the free base is determined to be C₆H₁₄N₂. The dihydrochloride salt is formed by the addition of two equivalents of hydrochloric acid.

-

Molecular Formula : C₆H₁₆Cl₂N₂

-

Molecular Weight : 187.11 g/mol

This molecular weight is identical to that of related compounds like N,N-Dimethyl-1,3-cyclobutanediamine dihydrochloride, highlighting the importance of precise structural characterization.[5]

Structural and Physicochemical Data Summary

The following table summarizes the key computed and expected properties of 1-Cyclobutylethane-1,2-diamine Dihydrochloride.

| Property | Value | Source/Method |

| Molecular Formula | C₆H₁₆Cl₂N₂ | IUPAC Nomenclature |

| Molecular Weight | 187.11 g/mol | Calculation |

| IUPAC Name | 1-cyclobutylethane-1,2-diamine;dihydrochloride | IUPAC Nomenclature |

| Appearance (Predicted) | White to off-white crystalline solid | Analog Data |

| Solubility (Predicted) | Soluble in water, methanol | Analog Data |

| Stereoisomers | Exists as multiple stereoisomers (R/S at C1 of ethane and chirality of the diamine) | Structural Analysis |

Synthesis and Characterization

A robust synthetic route is crucial for the accessibility of this building block for research and development. While a specific, published synthesis for 1-Cyclobutylethane-1,2-diamine Dihydrochloride is not available, a plausible synthetic strategy can be devised based on established organic chemistry principles and literature precedents for related cyclobutane derivatives.[3][6]

Proposed Retrosynthetic Pathway

A logical approach involves the construction of the key C-C bond between the cyclobutane and ethane moieties, followed by the introduction and elaboration of the diamine functionality.

Caption: Standard characterization workflow for synthesized chemical entities.

-

NMR Spectroscopy : ¹H and ¹³C NMR are essential to confirm the connectivity of the cyclobutane and diaminoethane fragments. The complex splitting patterns of the cyclobutane protons can provide information on the stereochemistry. [7]* Mass Spectrometry : High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

-

Elemental Analysis : This technique provides the percentage composition of C, H, N, and Cl, which should match the calculated values for the C₆H₁₆Cl₂N₂ formula.

Applications in Drug Development and Medicinal Chemistry

The structural features of 1-Cyclobutylethane-1,2-diamine dihydrochloride make it a compelling scaffold for library synthesis and lead optimization.

As a Constrained Diamine Building Block

The primary amine groups are versatile handles for a wide range of chemical transformations, including acylation, alkylation, and reductive amination. [8]The cyclobutane unit serves to:

-

Introduce 3D Complexity : Moving away from flat aromatic structures can improve solubility and reduce non-specific binding. The puckered nature of the cyclobutane ring provides a defined three-dimensional vector for substituents. [1]* Act as an Aryl Isostere : In some contexts, a 1,3-disubstituted cyclobutane can mimic the spatial arrangement of a para-substituted phenyl ring while improving metabolic stability. [4]* Enhance Metabolic Stability : The cyclobutane ring is generally resistant to metabolic degradation, which can improve the half-life and overall pharmacokinetic profile of a drug candidate. [2] This building block is particularly promising for the synthesis of ligands for targets where precise spatial orientation of functional groups is key, such as in kinase inhibitors, GPCR modulators, and protease inhibitors. [2][8]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount. While a specific Safety Data Sheet (SDS) for 1-Cyclobutylethane-1,2-diamine Dihydrochloride is not available, data from analogous diamine hydrochlorides should be used to guide handling procedures. [9][10]

Hazard Identification (Based on Analog Data)

-

Health Hazards : May be harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation. [9][10]* Precautionary Statements :

-

Wear protective gloves, protective clothing, and eye/face protection. [9] * Wash hands and any exposed skin thoroughly after handling. [11] * Use only in a well-ventilated area. [9] * IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [9] * IF ON SKIN: Wash with plenty of soap and water. [9] * IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. [11]

-

Recommended Storage and Handling

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. [11]* Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust. [9]Engineering controls such as a fume hood should be used. [12]

Conclusion

1-Cyclobutylethane-1,2-diamine Dihydrochloride represents a valuable, albeit under-explored, building block for modern medicinal chemistry. Its combination of a conformationally constrained cyclobutane scaffold and two versatile primary amine functionalities provides a powerful platform for the design of novel therapeutics with potentially improved potency, selectivity, and pharmacokinetic properties. The synthetic and characterization frameworks outlined in this guide provide a solid foundation for researchers to synthesize and utilize this compound in their drug discovery programs, tapping into the growing potential of three-dimensional fragments in creating the next generation of medicines.

References

- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet.

- Thermo Fisher Scientific. (2012, February 27). Safety Data Sheet.

- Enamine. (n.d.). Safety Data Sheet - rac-(1R,2R)-N1,N1-dimethylcyclobutane-1,2-diamine dihydrochloride.

- Fisher Scientific. (2025, December 24). Safety Data Sheet.

- Sigma-Aldrich. (2025, June 2). Safety Data Sheet.

- AChemBlock. (2026, January 31). cis-cyclobutane-1,2-diamine dihydrochloride 97%.

- Guidechem. (n.d.). (1S,2S)-Cyclobutane-1,2-diamine dihydrochloride 2920240-17-9.

- Wessjohann, L. A., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PMC.

- Benchchem. (n.d.). Cyclobutane-1,3-diamine dihydrochloride|CAS 1523571-90-5.

- National Center for Biotechnology Information. (n.d.). Cyclobutane-1,2-diamine. PubChem Compound Database.

- Radchenko, D. S., et al. (n.d.). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. Enamine.

- PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.

- MDPI. (2023, November 16). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework.

- Google Patents. (n.d.). WO2015170713A1 - Novel method for producing 1,3-di-substituted-cyclobutane-1,2,3,4-tetracarboxylic acid and dianhydride of said acid.

- Fluorochem. (n.d.). Cyclobutane-1,3-diamine dihydrochloride.

- ChemScene. (n.d.). N1,N1-Dimethylcyclobutane-1,3-diamine dihydrochloride.

- Chernykh, A. V., et al. (n.d.). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. ResearchGate.

- BLD Pharm. (n.d.). 1195620-24-6|Cyclobutane-1,2-diamine hydrochloride.

- NIST. (n.d.). cyclobutane, 1,2-dimethyl-, cis-. NIST Chemistry WebBook.

- ResearchGate. (2025, August 29). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. WO2015170713A1 - Novel method for producing 1,3-di-substituted-cyclobutane-1,2,3,4-tetracarboxylic acid and dianhydride of said acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Cyclobutane-1,3-diamine dihydrochloride|CAS 1523571-90-5 [benchchem.com]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. kishida.co.jp [kishida.co.jp]

Cyclobutyl Moieties in Medicinal Chemistry: Bioisosteric Utility, Structural Dynamics, and Synthetic Access

Executive Summary

The cyclobutyl group represents a "Goldilocks" zone in medicinal chemistry—offering a balance between the high ring strain/metabolic liability of cyclopropanes and the entropic flexibility of larger cycloalkanes. Once considered a mere synthetic curiosity, the cyclobutyl moiety has emerged as a critical bioisostere for modulating physicochemical properties (LogD, Fsp3), rigidifying alkyl linkers, and replacing metabolic "soft spots" in phenyl rings.

This technical guide provides a high-resolution analysis of cyclobutyl applications, moving beyond basic definitions to explore the structural causality of its use in FDA-approved therapeutics like Abrocitinib.

Structural & Physicochemical Foundation

The "Puckered" Conformation

Unlike the planar cyclopropane ring, cyclobutane is not flat. To relieve torsional strain (eclipsing interactions), the ring adopts a "puckered" or "butterfly" conformation.

-

Puckering Angle: Approximately 25°–35°.[1]

-

Inversion Barrier: Low (~1.5 kcal/mol), allowing rapid flipping between conformers at physiological temperatures unless substituted.[1]

-

Medicinal Implication: This non-planar geometry allows 1,3-disubstituted cyclobutanes to project substituents in distinct vectors (cis vs. trans) that are structurally unique compared to 1,3-phenyl (planar, 120°) or propyl chains (flexible).[1]

Physicochemical Modulation

Incorporating a cyclobutyl group typically effects the following changes relative to acyclic or aromatic analogs:

| Property | Effect of Cyclobutyl Substitution | Mechanism/Causality |

| Lipophilicity (LogP) | Moderate Increase vs. MethylDecrease vs. Phenyl | Increases hydrocarbon surface area relative to methyl; reduces aromaticity-induced lipophilicity relative to phenyl.[1] |

| Solubility | Increase (vs. Phenyl) | Disruption of planar |

| Metabolic Stability | Variable | More stable than cyclopropane (less ring strain for CYP opening).[1] Can block metabolic hot-spots when used to replace alkyl chains.[1][2] |

| Conformational Entropy | Reduction (vs. Alkyl chains) | Locks rotatable bonds, reducing the entropic penalty upon protein binding. |

Bioisosteric Strategies & Logic

The decision to deploy a cyclobutyl group usually stems from three distinct design challenges.

Strategy A: The "Saturated Phenyl" (Escape from Flatland)

Replacing a phenyl ring with a cyclobutyl moiety is a strategy to improve solubility and reduce molecular weight while maintaining a hydrophobic spacer.

-

Logic: A 1,3-disubstituted cyclobutane mimics the distance of a meta-substituted benzene but removes the aromatic ring's liability for

-stacking (insolubility) and oxidative metabolism (epoxidation).[1]

Strategy B: Alkyl Rigidification

Replacing a flexible

-

Logic: The distance between C1 and C3 in cyclobutane (~2.1 Å) approximates a gauche propyl conformation. This "pre-organizes" the ligand for binding, potentially improving potency by 10–100 fold due to entropic optimization.

Strategy C: The tert-Butyl Mimic (1-CF -Cyclobutyl)

Recent studies (2024) have validated the 1-trifluoromethyl-cyclobutyl group as a bioisostere for the tert-butyl group.[1]

-

Logic: It maintains the steric bulk and lipophilicity of t-butyl but introduces a dipole and alters the metabolic profile, often preventing CYP-mediated oxidation of methyl groups found in t-butyl.

Visualization: Bioisosteric Decision Tree

Figure 1: Decision logic for incorporating cyclobutyl moieties during Lead Optimization.

Case Study: Abrocitinib (Cibinqo)

Abrocitinib is a selective JAK1 inhibitor approved for atopic dermatitis.[1] Its structure features a cis-1,3-disubstituted cyclobutyl diamine core.[1]

Structural Analysis[1]

-

Role of Cyclobutyl:

-

Selectivity: The rigid cyclobutyl ring orients the pyrrolopyrimidine hinge-binder and the sulfonamide tail in a specific spatial arrangement that favors the JAK1 ATP pocket over JAK2/JAK3.

-

Solubility: Compared to a phenyl linker, the cyclobutyl group increases Fsp3, contributing to the drug's favorable oral bioavailability.

-

Stereochemistry: The cis isomer is critical.[1] The trans isomer forces the substituents into a vector alignment that clashes with the binding pocket walls.

-

SAR Insight

During the discovery phase, flexible alkyl linkers (propyl) likely showed activity but lacked the requisite selectivity or potency. Locking the amine vectors with the cyclobutyl ring maximized the enthalpy of binding while minimizing the entropic cost.

Synthetic Methodologies

Installing a functionalized cyclobutyl group can be challenging due to ring strain.[1] Two primary methods dominate modern medicinal chemistry.[1]

Method A: Reductive Amination (Standard)

The most robust method for generating cyclobutyl amines (like in Abrocitinib) is the reductive amination of cyclobutanones.

-

Precursor: 3-substituted cyclobutanone (often protected).[1]

-

Reagents: Primary/Secondary amine, Reducing agent (NaBH(OAc)

or NaCNBH -

Pros: High throughput, mild conditions, scalable.

-

Cons: Requires cyclobutanone availability; cis/trans selectivity can be variable (often favors thermodynamic product).[1]

Method B: Strain-Release Amination (Advanced)

Pioneered by the Baran lab (Science, 2016), this method uses bicyclo[1.1.0]butanes (BCBs) as "spring-loaded" electrophiles.[1]

-

Reagents: Amine nucleophile, Organometallic trigger (e.g., TurboGrignard).[6]

-

Pros: Access to 1,3-disubstituted cyclobutanes with high diastereocontrol; access to 3-substituted cyclobutyl rings that are hard to make via ketones.[1]

-

Cons: Reagents are more specialized.[1]

Visualization: Synthetic Pathways[1]

Figure 2: Comparison of standard ketone-based synthesis vs. strain-release chemistry.[1]

Experimental Protocol: Reductive Amination

Objective: Synthesis of a cis/trans mixture of N-substituted-3-aminocyclobutane (General Procedure).

Reagents:

-

3-Oxocyclobutanecarboxylic acid (or derivative) [1.0 equiv]

-

Amine (R-NH

) [1.1 equiv][1] -

Sodium triacetoxyborohydride (STAB) [1.5 equiv][1]

-

Acetic acid [Catalytic, ~1-2 drops]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [0.1 M][1]

Step-by-Step Protocol:

-

Complexation: In a flame-dried round-bottom flask under N

, dissolve the cyclobutanone derivative in anhydrous DCM (0.1 M concentration). -

Amine Addition: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add 1.1 equiv of TEA or DIPEA to free-base it.

-

Catalysis: Add catalytic acetic acid (pH should be roughly 5–6).[1] Stir at room temperature for 30–60 minutes to allow imine/iminium formation. Note: This pre-stir is crucial for yield.

-

Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS for disappearance of ketone.[1]

-

Quench: Quench with saturated aqueous NaHCO

. -

Extraction: Extract the aqueous layer 3x with DCM. Combine organics, dry over Na

SO -

Purification: Purify via flash column chromatography.

-

Validation: Verify product mass via LC-MS.[1] Check cis/trans ratio via 1H NMR (coupling constants of the methine proton on the ring will differ: cis typically has larger

values due to geometry, though 2D-NOESY is the gold standard for assignment).

-

References

-

Pfizer Inc. (2022).[1] CIBINQO (abrocitinib) Prescribing Information. U.S. Food and Drug Administration.[1] Link

-

Meanwell, N. A. (2011).[1][6] Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design.[7][8] Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]

-

Gianatassio, R., et al. (2016).[1][6] Strain-Release Amination. Science, 351(6270), 241-246.[1] Link[1]

-

Levterov, V. V., et al. (2024).[1] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Au.[1] Link[1]

-

Mykhailiuk, P. K. (2023).[1][9] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.[1][8][9] Nature Chemistry, 15, 1-10.[1] Link[1]

Sources

- 1. Abrocitinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. chem-space.com [chem-space.com]

- 9. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]

Chiral 1,2-Diamine Building Blocks: A Technical Guide to Asymmetric Synthesis

Introduction: The Central Role of Chirality in Modern Chemistry

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and materials science sectors, the control of stereochemistry is not merely an academic exercise but a critical determinant of function and efficacy. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. The ability to selectively synthesize one enantiomer over the other is a cornerstone of contemporary drug development and fine chemical production. At the heart of this endeavor lies the field of asymmetric catalysis, where small quantities of a chiral catalyst can generate large quantities of an enantiomerically enriched product.

Among the pantheon of chiral ligands and auxiliaries that enable these transformations, chiral 1,2-diamines have emerged as a "privileged" scaffold. Their C2-symmetric nature is particularly advantageous, as it simplifies the number of possible transition states in a catalytic cycle, often leading to higher enantioselectivity.[1] These diamines form stable chelate complexes with a wide range of transition metals, creating a well-defined chiral environment that directs the stereochemical outcome of a reaction. This guide provides an in-depth technical overview of the synthesis and application of these pivotal building blocks for researchers, scientists, and professionals in drug development.

Synthesis of Enantiomerically Pure 1,2-Diamines: A Practical Approach

The accessibility of enantiomerically pure 1,2-diamines is a prerequisite for their widespread use. The synthesis of (1R,2R)-(+)-1,2-Diphenylethylenediamine ((R,R)-DPEN), a widely used ligand, serves as an excellent case study, illustrating a common strategy: the synthesis of a racemic mixture followed by chiral resolution.

Part 1: Synthesis of Racemic (±)-1,2-Diphenylethylenediamine

The synthesis of the racemic diamine can be achieved through various routes. A common laboratory-scale preparation involves the reduction of benzil diimine or a related precursor. A robust method for producing the racemic mixture starts from 1,2-diphenylethanedione dioxime, which is reduced using a catalyst such as Raney nickel in the presence of a hydrogen source like hydrazine hydrate.[2]

Experimental Protocol: Synthesis of (±)-1,2-Diphenylethylenediamine [2]

-

Reaction Setup: In a 500 mL four-necked flask equipped with a reflux condenser, add 1,2-diphenylethanedione dioxime (48g, 0.20 mol) and 300 mL of ethanol. Stir the mixture until the solid is fully dissolved.

-

Catalyst Addition: To the solution, add 2g of activated carbon (120 mesh) and 0.5g of Raney nickel.

-

Reduction: Heat the mixture to 60°C. Slowly add 80% hydrazine hydrate (28.75g, 0.46 mol) dropwise. The rate of addition should be controlled to manage the evolution of nitrogen gas. Maintain the reaction temperature between 58-62°C.

-

Monitoring: Track the reaction progress using thin-layer chromatography (TLC) or liquid chromatography (LC) until the starting material is consumed.

-

Workup: Cool the reaction mixture and filter to remove the Raney nickel and activated carbon. The catalyst can be washed with a small amount of water and stored for reuse.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. To the residue, add 200 mL of petroleum ether and heat until the solid dissolves.

-

Crystallization: Allow the solution to cool slowly to room temperature and then let it stand for 24 hours to facilitate crystallization.

-

Final Product: Collect the crystals by filtration to obtain (±)-1,2-diphenylethylenediamine (yields typically 95-98%).

Part 2: Chiral Resolution of (±)-1,2-Diphenylethylenediamine

The separation of the racemic mixture into its constituent enantiomers is most commonly achieved through classical resolution, which relies on the formation of diastereomeric salts with a chiral resolving agent. L-(+)-tartaric acid is a widely used and effective resolving agent for 1,2-diphenylethylenediamine.[3] The diastereomeric salts, (1R,2R)-diamine-L-(+)-tartrate and (1S,2S)-diamine-L-(+)-tartrate, exhibit different solubilities, allowing for their separation by fractional crystallization.[3]

Experimental Protocol: Resolution of (±)-1,2-Diphenylethylenediamine [3][4]

-

Salt Formation: In a 1 L round-bottomed flask, dissolve the racemic diamine (42.5 g, 0.200 mol) in 230 mL of ethanol by heating to 70°C. In a separate flask, prepare a hot (70°C) solution of L-(+)-tartaric acid (30.0 g, 0.200 mol) in 230 mL of ethanol.

-

Precipitation: Slowly add the hot tartaric acid solution to the diamine solution. The tartrate salts will precipitate immediately.

-

Crystallization: Cool the mixture to room temperature. Collect the crystals by filtration, wash them twice with 60 mL of ethanol, and dry under reduced pressure.

-

Fractional Recrystallization: The collected salt is enriched in one diastereomer. To achieve high optical purity, perform multiple recrystallizations. Dissolve the solids in boiling water (230 mL), add an equal volume of ethanol (230 mL), and allow the solution to cool slowly. Repeat this process two more times.[4]

-

Liberation of the Free Diamine: Suspend the purified tartrate salt in water (300 mL) and cool the mixture to 0-5°C with vigorous stirring. Add 50% aqueous sodium hydroxide dropwise until the solution is strongly basic.[4]

-

Extraction: Extract the free diamine with dichloromethane (3 x 150 mL).

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically pure (1R,2R)-(+)-1,2-diphenylethylenediamine.

Applications in Asymmetric Catalysis: A Survey of Key Transformations

Chiral 1,2-diamines, particularly their N-sulfonylated derivatives, form the basis of some of the most powerful and versatile catalysts for asymmetric synthesis. The pioneering work of Noyori on asymmetric hydrogenation and transfer hydrogenation stands as a testament to the profound impact of these ligands.

Asymmetric Hydrogenation and Transfer Hydrogenation

Ruthenium complexes bearing N-sulfonylated 1,2-diamine ligands are highly effective catalysts for the asymmetric transfer hydrogenation of ketones and imines. These reactions typically utilize isopropanol or a formic acid/triethylamine mixture as a safe and readily available hydrogen source, avoiding the need for high-pressure gaseous hydrogen.

The mechanism of these reactions involves a metal-ligand bifunctional catalysis. The N-H proton of the coordinated diamine ligand acts as a Brønsted acid, while the ruthenium hydride acts as a hydride donor. This concerted transfer of a proton and a hydride to the polarized C=O or C=N bond of the substrate in the outer coordination sphere of the metal is key to the high efficiency and enantioselectivity of the process.

Catalytic Cycle for Asymmetric Transfer Hydrogenation

Caption: A simplified catalytic cycle for Noyori-type asymmetric transfer hydrogenation.

Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful C-C bond-forming reaction for the synthesis of β-nitro alcohols, which are versatile synthetic intermediates. Chiral 1,2-diamine-metal complexes, particularly with copper, have proven to be highly effective catalysts for the enantioselective version of this reaction.[5][6] A complex of a chiral diamine ligand and Cu(OAc)2 can catalyze the Henry reaction with high yields and excellent enantioselectivities (often >90% ee).[5] The catalyst's air and moisture stability makes it practical for routine laboratory use.[5]

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. Chiral 1,2-diamine derivatives can function as organocatalysts in their protonated form to catalyze enantioselective Diels-Alder reactions.[7] For instance, the bisammonium salt of (1R,2R)-DPEN has been shown to catalyze the reaction between cyclopentadiene and (E)-crotonaldehyde with good yields and enantioselectivities.[7]

Asymmetric Aldol and Michael Reactions

Chiral 1,2-diamines and their derivatives are also employed as organocatalysts for other fundamental C-C bond-forming reactions. For example, (1R,2R)-DPEDA has been used to catalyze the Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones, providing a green and efficient route to the anticoagulant drug warfarin with high enantiopurity.[7] Furthermore, DPEN-based organocatalysts have been developed for the enantioselective cross-aldol reaction between trifluoromethyl aromatic ketones and linear aliphatic ketones, yielding chiral trifluoromethyl tertiary alcohols.[7]

Data Summary: Performance of Chiral 1,2-Diamine-Based Catalysts

The following table summarizes the performance of representative chiral 1,2-diamine-based catalysts in various asymmetric reactions, highlighting their broad applicability and high efficiency.

| Reaction Type | Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |

| Asymmetric Transfer Hydrogenation | [RuCl(p-cymene)((R,R)-TsDPEN)] | Acetophenone | (R)-1-Phenylethanol | >95 | 97 | |

| Asymmetric Henry Reaction | (R,R)-Diamine-Cu(OAc)2 | Benzaldehyde, Nitromethane | (R)-1-Phenyl-2-nitroethanol | High | >90 | [5] |

| Asymmetric Diels-Alder | (1R,2R)-DPEN·2HCl | Cyclopentadiene, (E)-Crotonaldehyde | Endo adduct | up to 98 | up to 79 | [7] |

| Asymmetric Michael Addition | (1R,2R)-DPEN | 4-Hydroxycoumarin, Chalcone | (R)-Warfarin | 40-95 | 80-100 | [7] |

| Asymmetric Aldol Reaction | (1R,2R)-DPEN derivative | Trifluoromethyl acetophenone, Acetone | Chiral trifluoromethyl tertiary alcohol | up to 99 | up to 94 | [7] |

Conclusion and Future Outlook

Chiral 1,2-diamines have solidified their position as indispensable building blocks in the field of asymmetric synthesis. Their modular nature allows for fine-tuning of steric and electronic properties, leading to the development of highly selective and active catalysts for a diverse array of chemical transformations. The well-established synthetic routes to these diamines, coupled with their broad applicability, ensure their continued prominence in both academic research and industrial-scale synthesis.

Future research in this area will likely focus on the development of catalysts with even broader substrate scopes and higher turnover numbers. The immobilization of these catalysts on solid supports for enhanced recyclability and the application of 1,2-diamine-based organocatalysts in novel, environmentally benign reaction media are also promising avenues of investigation. As the demand for enantiomerically pure compounds continues to grow, the legacy and utility of chiral 1,2-diamines are certain to expand, driving innovation in the synthesis of complex molecules that shape our world.

References

- CN105218380A - The preparation method of one (±)-1,2-diphenyl ethylene diamine - Google Patents.

-

Foubelo, F., Nájera, C., Retamosa, M. G., Sansano, J. M., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53(15), 7983–8085. Available at: [Link]

-

Foubelo, F., Nájera, C., Retamosa, M. G., Sansano, J. M., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. Available at: [Link]

-

Pikulev, B., & Pirkle, W. H. (1998). (1r,2r)-(+)- and (1s,2s)-(−)- 1,2-diphenyl-1,2-ethylenediamine. Organic Syntheses, 75, 143. Available at: [Link]

-

Oljira, S. B., De Angelis, M., Ciogli, A., & Riela, S. (2024). The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. Catalysts, 14(12), 915. Available at: [Link]

-

Arai, T., Watanabe, M., & Yanagisawa, A. (2007). Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex. Organic Letters, 9(18), 3595–3597. Available at: [Link]

-

The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. (2025). ResearchGate. Available at: [Link]

-

Foubelo, F., Nájera, C., Retamosa, M. G., Sansano, J. M., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53, 7983-8085. Available at: [Link]

-

Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. UCL (University College London). Available at: [Link]

-

Figure 13 from The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years | Semantic Scholar. Available at: [Link]

- Ma, S. (Ed.). (2010).

-

Kim, H., Lee, J., Park, Y., & Lee, S. (2022). Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction. Molecules, 27(8), 2445. Available at: [Link]

-

Foubelo, F., Nájera, C., Retamosa, M. G., Sansano, J. M., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53(15), 7983–8085. Available at: [Link]

-

Zhang, W., Wang, C., & Zhang, W. (2025). Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban. RSC Advances, 15(45), 31234–31239. Available at: [Link]

-

Slaninova, J., Hodacova, J., & Urban, M. (2020). Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand. Molecules, 26(1), 140. Available at: [Link]

-

Wang, W., Li, H., Wang, J., & Zu, L. (2010). A Highly Diastereo- and Enantioselective Copper(I)-Catalyzed Henry Reaction Using a Bis(sulfonamide)−Diamine Ligand. The Journal of Organic Chemistry, 76(2), 557–560. Available at: [Link]

-

Oljira, S. B., De Angelis, M., Ciogli, A., & Riela, S. (2024). The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions. Catalysts, 14(12), 915. Available at: [Link]

-

Synthesis of 1,2-diamines. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]

- 2. CN105218380A - The preparation method of one (±)-1,2-diphenyl ethylene diamine - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. iris.uniroma1.it [iris.uniroma1.it]

A Technical Guide to Determining the Aqueous Solubility Profile of 1-Cyclobutylethane-1,2-diamine Dihydrochloride

Abstract

Aqueous solubility is a critical physicochemical parameter that dictates the developability and ultimate clinical success of a new chemical entity.[1][2] Poor solubility can severely limit oral bioavailability, hinder the development of parenteral formulations, and introduce significant variability in preclinical assays.[3][4] This guide provides a comprehensive framework for characterizing the aqueous solubility profile of 1-Cyclobutylethane-1,2-diamine Dihydrochloride, a diprotic basic compound. We present a multi-tiered strategy, beginning with high-throughput kinetic screening for early-stage assessment and progressing to the gold-standard shake-flask method for definitive thermodynamic solubility.[3][5] Furthermore, this whitepaper details the protocol for establishing a pH-solubility profile, a critical dataset for predicting the compound's behavior throughout the gastrointestinal tract. The methodologies described herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the foundational knowledge to accurately assess this crucial drug-like property.

Introduction: The Central Role of Solubility in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, many of which are rooted in fundamental physicochemical properties.[1] Among these, aqueous solubility is arguably one of the most influential, directly impacting absorption, distribution, metabolism, and excretion (ADME).[6] A compound must be in solution at its site of absorption to be bioavailable.[2][7] For orally administered drugs, this means dissolving in the varied pH environments of the gastrointestinal tract.

1-Cyclobutylethane-1,2-diamine Dihydrochloride is a salt of a weak base, containing two amine functional groups. As such, its aqueous solubility is expected to be highly dependent on pH.[8][9] The dihydrochloride salt form is often utilized to enhance the solubility and dissolution rate of a poorly soluble basic parent compound.[10][11] However, a thorough characterization is essential to understand its behavior under physiological conditions.

This guide delineates the theoretical underpinnings and practical execution of a comprehensive solubility assessment program for this compound, ensuring that subsequent development decisions are based on a solid foundation of high-quality data.

Theoretical Framework: Understanding the Solubility of a Diprotic Base

The solubility of an ionizable compound like 1-Cyclobutylethane-1,2-diamine is governed by the equilibrium between its solid phase and its various ionic and neutral species in solution. As a diprotic base, it will have two distinct pKa values corresponding to the protonation of each amine group. Its solubility (S) at any given pH can be described by an extension of the Henderson-Hasselbalch equation.[12][13]

The total solubility (ST) is the sum of the concentration of the neutral form (intrinsic solubility, S₀) and the protonated, more soluble species: ST = [B] + [BH⁺] + [BH₂²⁺]

Where:

-

[B] is the concentration of the free base (intrinsic solubility, S₀).

-

[BH⁺] is the concentration of the monoprotonated species.

-

[BH₂²⁺] is the concentration of the diprotonated species.

The solubility of the free base is typically lowest and will be observed at a pH greater than 2 units above the highest pKa.[14] Conversely, the solubility of the salt form increases dramatically as the pH decreases and the compound becomes fully protonated.[15] This relationship results in a characteristic "U-shaped" pH-solubility profile for a diprotic base.[16][17]

It is also crucial to distinguish between two primary types of solubility measurements:

-

Kinetic Solubility : Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer.[6][18] This is a high-throughput method ideal for early discovery to quickly flag problematic compounds.[3][4] However, it can overestimate true solubility due to the formation of supersaturated solutions.[5]

-

Thermodynamic (Equilibrium) Solubility : Represents the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and solid states.[19] This is determined using the shake-flask method and is considered the "gold standard" for its accuracy and relevance to formulation development.[5][20]

Experimental Design and Strategy

A tiered approach is recommended for characterizing the solubility of 1-Cyclobutylethane-1,2-diamine Dihydrochloride. This strategy balances throughput with data quality, providing actionable insights at each stage of development.

Caption: Tiered strategy for solubility characterization.

Detailed Experimental Protocols

Protocol: High-Throughput Kinetic Solubility Assay

This assay provides a rapid assessment of solubility under non-equilibrium conditions, suitable for screening and ranking early-stage compounds.[21][22]

Principle: A concentrated DMSO stock solution of the test compound is added to an aqueous buffer. If the compound's solubility limit is exceeded, it precipitates out of solution. The degree of precipitation is measured by light scattering (nephelometry) or absorbance (turbidimetry).[4][18]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 1-Cyclobutylethane-1,2-diamine Dihydrochloride in 100% DMSO.[18]

-

Plate Setup: In a 96-well microplate, perform a serial dilution of the DMSO stock solution.

-

Buffer Addition: Rapidly add phosphate-buffered saline (PBS, pH 7.4) to all wells, typically resulting in a final DMSO concentration of 1-2%.[21][23]

-

Incubation: Shake the plate at room temperature (e.g., 25°C) for 1-2 hours to allow for precipitation.[21][24]

-

Measurement: Read the plate using a nephelometer to measure light scattering or a plate reader at 620 nm for turbidity.[21][25]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the signal is not significantly above the background (buffer + DMSO only).

Protocol: Gold-Standard Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility and is the definitive assay for pre-formulation and regulatory filings.[5][19]

Principle: An excess of the solid compound is agitated in a specific aqueous medium until equilibrium is achieved. The supernatant is then filtered, and the concentration of the dissolved compound is quantified, typically by HPLC-UV.[3][23]

Caption: Workflow for the Shake-Flask Solubility Method.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount (e.g., 2-5 mg) of solid 1-Cyclobutylethane-1,2-diamine Dihydrochloride to a glass vial.[20]

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., water, PBS pH 7.4).

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24-48 hours.[24][26] It is best practice to take samples at multiple time points (e.g., 24h and 48h) to ensure equilibrium has been reached (i.e., the concentration is no longer increasing).[26]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solid particles.[20] Discard the first portion of the filtrate to avoid adsorption losses.

-

Quantification: Prepare a standard curve of the compound. Dilute the filtered sample appropriately and quantify the concentration using a validated HPLC-UV method.[23]

-

pH Measurement: Measure the pH of the final suspension to confirm it has not shifted significantly during the experiment.[5]

Protocol: pH-Solubility Profiling

This experiment maps the compound's thermodynamic solubility across a physiologically relevant pH range.

Methodology:

-

Perform the Thermodynamic (Equilibrium) Solubility Assay (Protocol 4.2) in parallel using a series of buffers covering a wide pH range (e.g., pH 1.0, 2.0, 4.5, 6.8, 7.4, 8.0, and 10.0).[9][16]

-

Use buffers with low potential for specific interactions. Universal buffers or a series of standard buffers (e.g., HCl, acetate, phosphate, borate) can be used.

-

Measure the final pH of each equilibrated suspension.

-

Plot the resulting solubility (often on a logarithmic scale) against the final measured pH.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. The pH-solubility profile is the most critical output, providing a visual representation of the compound's behavior.

Table 1: Illustrative pH-Solubility Data for 1-Cyclobutylethane-1,2-diamine Dihydrochloride

| Final Measured pH | Buffer System | Solubility (mg/mL) | Dominant Ionic Species |

| 1.2 | 0.1 N HCl | > 200 | BH₂²⁺ |

| 4.5 | Acetate | 150.5 | BH₂²⁺ / BH⁺ |

| 6.8 | Phosphate | 45.2 | BH⁺ |

| 7.4 | Phosphate | 20.1 | BH⁺ / B |

| 9.0 | Borate | 1.5 | B / BH⁺ |

| 10.5 | Borate | 0.2 | B (Intrinsic Solubility) |

Note: Data are for illustrative purposes only.

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 4. bmglabtech.com [bmglabtech.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. ucd.ie [ucd.ie]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. scielo.br [scielo.br]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. fiveable.me [fiveable.me]

- 13. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. researchgate.net [researchgate.net]

- 16. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Physico-Chemical Characterization of Drugs: Acidity and Solubility [diposit.ub.edu]

- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 19. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 20. researchgate.net [researchgate.net]

- 21. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 22. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 24. enamine.net [enamine.net]

- 25. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 26. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for neutralizing 1-Cyclobutylethane-1,2-diamine dihydrochloride to free base

Application Note & Protocol

Topic: Protocol for the Neutralization of 1-Cyclobutylethane-1,2-diamine Dihydrochloride to its Free Base

Abstract

This document provides a comprehensive, field-proven protocol for the neutralization of 1-Cyclobutylethane-1,2-diamine dihydrochloride, a salt, to its corresponding free base form. The free base of diamines is often a critical starting material or intermediate in pharmaceutical synthesis, ligand chemistry, and the development of polyamides.[1] The dihydrochloride salt form enhances stability and shelf-life but is typically unsuitable for reactions requiring a nucleophilic amine. This protocol details the stoichiometric neutralization, liquid-liquid extraction, and subsequent purification of the target compound, emphasizing the chemical principles that govern each step to ensure a high-purity, validated product.

Scientific Principles: The Chemistry of Neutralization

The conversion of an amine salt to its free base is a fundamental acid-base reaction. 1-Cyclobutylethane-1,2-diamine dihydrochloride exists as a diammonium salt, where both nitrogen atoms are protonated and stabilized by chloride counter-ions. To generate the neutral, nucleophilic free base, a stronger base must be introduced to deprotonate these ammonium centers.

Like ammonia, amines are basic, but their basicity can be influenced by electronic and steric factors.[2] Diamines possess two pKa values, one for each protonated amino group.[3] The first deprotonation occurs more readily (higher pKa) than the second due to electrostatic repulsion.[3] A strong base, such as sodium hydroxide (NaOH), is typically employed to ensure complete deprotonation of both sites, driving the equilibrium towards the free base.

The overall reaction is as follows: C₄H₇-CH(NH₃⁺Cl⁻)-CH₂(NH₃⁺Cl⁻) + 2 NaOH → C₄H₇-CH(NH₂)-CH₂(NH₂) + 2 NaCl + 2 H₂O

The products are the water-insoluble organic free base, water-soluble sodium chloride, and water itself. This difference in solubility is the cornerstone of the purification process, enabling the separation of the desired product from inorganic byproducts via liquid-liquid extraction.[4]

Caption: Workflow for free base generation and purification.

Safety Precautions

Handling amines and strong bases requires strict adherence to safety protocols to minimize risk. [5][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat. [7]* Ventilation: Perform all steps in a well-ventilated chemical fume hood. Amines can be volatile and may cause respiratory irritation. * Corrosive Materials: Sodium hydroxide is highly corrosive and can cause severe skin and eye burns. Handle with extreme care. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. * Amine Handling: The free base product is expected to be corrosive and potentially toxic. Avoid inhalation and skin contact. [8][9]* Waste Disposal: Dispose of all chemical waste according to local and institutional regulations. Aqueous waste should be neutralized before disposal. Halogenated organic waste (DCM) must be collected in a designated container.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Emulsion forms during extraction | Vigorous shaking; presence of surfactants. | • Allow the funnel to sit undisturbed for a longer period.• Gently swirl the funnel instead of shaking.• Add a small amount of brine to help break the emulsion. |

| Low Product Yield | Incomplete neutralization; insufficient extraction. | • Re-check the pH of the aqueous layer after neutralization to ensure it is >12.• Perform an additional extraction (a fourth time) on the aqueous layer.• Ensure the organic solvent is not being lost during rotary evaporation. |

| Product is wet (contains water) | Incomplete drying. | • Ensure sufficient anhydrous drying agent was used (some should be free-flowing).• Increase the drying time before filtering. |

| Salt precipitates during extraction | High concentration of NaCl in the aqueous layer. | • Add a small amount of DI water to the separatory funnel to redissolve the salt before separating the layers. |

References

- Patents, G. (n.d.). Method for purifying free-base p-phenylenediamine-type photographic color developers. Google Patents.

-

Solvflow. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

-

Solvflow. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

-

WIPO Patentscope. (2020). WO/2020/179817 PURIFICATION METHOD FOR DIAMINE COMPOUND... Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

- Patents, G. (n.d.). Purification of m-phenylenediamine. Google Patents.

- Patents, G. (n.d.). Neutralization of Ethylenediamine Hydrochloride and recovery of... Google Patents.

- Patents, G. (n.d.). Process for the purification of amines. Google Patents.

-

ResearchGate. (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? Retrieved from [Link]

-

Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

-

MDPI. (2020). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines... Retrieved from [Link]

-

MIT OpenCourseWare. (2010). Reaction Work-Up I. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). Cyclobutane-1,2-diamine. National Institutes of Health. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Material Safe Handling Guidance. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2013). recover ethylene diamine from its dihydrochloride salt. Retrieved from [Link]

-

Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

-

Oxford Academic. (n.d.). Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials. Retrieved from [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Diaminocyclohexane. National Institutes of Health. Retrieved from [Link]

-

Wikipedia. (n.d.). Amine. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Amine - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 5. diplomatacomercial.com [diplomatacomercial.com]

- 6. diplomatacomercial.com [diplomatacomercial.com]

- 7. academic.oup.com [academic.oup.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1,2-Diaminocyclohexane | C6H14N2 | CID 4610 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Novel Heterocyclic Scaffolds Utilizing 1-Cyclobutylethane-1,2-diamine

Introduction: The Strategic Incorporation of the Cyclobutyl Moiety in Heterocyclic Chemistry

In the landscape of modern drug discovery, the architecture of small molecules is paramount to achieving desired pharmacological profiles. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to engage with biological targets.[1] The strategic functionalization of these scaffolds is a key endeavor in medicinal chemistry. This guide introduces 1-Cyclobutylethane-1,2-diamine as a versatile and valuable building block for the synthesis of novel heterocyclic compounds.

The cyclobutane moiety, once considered a synthetic challenge, is now increasingly recognized for its beneficial contributions to drug-like properties.[2][3][4] Its rigid, puckered conformation can impart a degree of conformational restraint on a molecule, which can lead to improved binding affinity and selectivity for its biological target.[3][5] Furthermore, the introduction of a cyclobutyl group can enhance metabolic stability and optimize pharmacokinetic profiles by serving as a non-planar, saturated bioisostere for other cyclic or aromatic systems.[2][3][5] This application note provides detailed protocols for the synthesis of pyrazine and imidazole derivatives from 1-Cyclobutylethane-1,2-diamine, offering researchers a pathway to novel chemical entities with potentially enhanced therapeutic properties.

I. Synthesis of 2,3-Disubstituted-5-(1-cyclobutylethyl)pyrazine

The condensation of 1,2-diamines with 1,2-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazines.[6][7] This protocol details the synthesis of a pyrazine derivative incorporating the 1-cyclobutylethyl moiety.

Reaction Scheme:

Sources

- 1. Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Reductive amination procedures using cyclobutyl-substituted diamines

Application Note: High-Fidelity Reductive Amination of Cyclobutyl-Substituted Diamines

Abstract

This guide details optimized protocols for the reductive amination of cyclobutyl-substituted diamines, a class of building blocks increasingly utilized in Fragment-Based Drug Discovery (FBDD) to introduce conformational constraint and metabolic stability (reducing sp2 count). While cyclobutyl amines share reactivity profiles with standard alkyl amines, their specific ring strain (~26 kcal/mol) and the bifunctional nature of diamine substrates present unique challenges in chemoselectivity (mono- vs. bis-alkylation) and stability. This note provides three validated protocols ranging from standard sodium triacetoxyborohydride (STAB) methods to Titanium(IV)-mediated catalysis for sterically hindered substrates.

Introduction: The Cyclobutyl Advantage

Cyclobutyl motifs are valuable bioisosteres for alkyl chains or phenyl rings. Unlike flexible propyl linkers, the cyclobutyl ring locks substituents into defined vectors (cis or trans), potentially improving ligand-target binding affinity by reducing the entropic penalty of binding.

Key Chemical Challenges:

-

Selectivity: When using a diamine (e.g., cis-1,3-cyclobutanediamine) as a nucleophile, preventing the reaction of the second amine group (over-alkylation) is the primary obstacle.

-

Ring Strain: While cyclobutanes are kinetically stable under standard reductive amination conditions (STAB, NaBH4), strong Lewis acids or transition metal catalysts (e.g., Pd/C under high H2 pressure) can occasionally trigger ring-opening or rearrangement side reactions.

-

Basicity: Cyclobutyl amines (

) are sufficiently basic to form stable ammonium salts, which can reduce reaction rates if pH is not carefully buffered.

Mechanistic Logic & Decision Tree

The success of reductive amination depends on the formation of the iminium ion intermediate. The choice of reducing agent determines whether the reaction is under kinetic or thermodynamic control.

-

Sodium Triacetoxyborohydride (STAB): The reagent of choice. It is mild and selectively reduces the protonated imine (iminium ion) faster than the carbonyl starting material.

-

Titanium(IV) Isopropoxide (Ti(OiPr)4): Acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine. Essential for unreactive ketones or electron-deficient amines.

Figure 1: Reaction Decision Tree

Caption: Decision matrix for selecting the optimal reductive amination protocol based on carbonyl reactivity and desired substitution pattern.

Experimental Protocols

Protocol A: Standard Selective Mono-Alkylation (The "Statistical" Method)

Best for: Reacting a cyclobutyl diamine with an aldehyde or unhindered ketone to form a mono-amine product.

Principle: By using a large excess of the diamine, you statistically favor the attack of a free amine on the carbonyl over the attack of the already-alkylated product.

Materials:

-

Cyclobutyl diamine (e.g., cis-1,3-cyclobutanediamine)

-

Sodium Triacetoxyborohydride (STAB)[3]

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

-

Acetic Acid (AcOH)

Procedure:

-

Preparation: In a flame-dried flask under N2, dissolve the cyclobutyl diamine (5.0 – 10.0 equivalents) in anhydrous DCE (0.1 M relative to diamine).

-

Note: If solubility is an issue in DCE, use a 1:1 mixture of DCE/MeOH or pure THF.

-

-

Activation: Add Acetic Acid (1.0 – 2.0 eq relative to diamine) .

-

Why: Adjusts pH to ~5-6, facilitating protonation of the hemiaminal oxygen to promote water loss and iminium formation.

-

-

Addition: Add the Carbonyl substrate (1.0 equivalent) dropwise (dissolved in minimal solvent) over 30 minutes.

-

Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes.

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 equivalents relative to Carbonyl) in one portion.

-

Reaction: Allow to warm to RT and stir for 2–16 hours. Monitor by LC-MS (look for M+H of product; disappearance of imine peak).

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO3.

-

Extract with DCM (3x).

-

Critical Step: The excess diamine will partition into the aqueous phase (if pH < 10) or organic phase (if pH > 12). To recover excess diamine: Adjust aqueous layer to pH > 12 with NaOH, extract exhaustively with DCM/iPrOH (3:1), and purify.

-

For the product: The mono-alkylated product is lipophilic. Dry organic layers over Na2SO4 and concentrate.

-

Protocol B: Titanium-Mediated Amination (For "Difficult" Ketones)

Best for: Reacting cyclobutyl amines with sterically hindered ketones or electron-poor systems where STAB fails.

Principle: Ti(OiPr)4 is a strong Lewis acid that coordinates to the carbonyl oxygen, increasing electrophilicity, and chemically dehydrates the system to force imine formation.

Materials:

-

Ketone (1.0 eq)

-

Titanium(IV) Isopropoxide (neat)

-

Solvent: Ethanol (absolute) or Methanol[8]

Procedure:

-

Imine Formation: In a sealed vial, mix the Ketone (1.0 eq) and Cyclobutyl amine (1.2 – 1.5 eq) .

-

Catalyst Addition: Add Ti(OiPr)4 (2.0 equivalents) neat.

-

Observation: The mixture often becomes viscous or changes color (yellow/orange).

-

-

Incubation: Stir at RT for 6–12 hours (or 50°C for 2 hours if very hindered).

-

Checkpoint: Verify imine formation by taking a small aliquot, diluting in MeOH, and checking LC-MS or NMR (disappearance of ketone carbonyl signal).

-

-

Reduction: Dilute the mixture with absolute Ethanol (or MeOH) . Cool to 0°C.

-

Reagent Addition: Add NaBH4 (2.0 equivalents) portion-wise. (Caution: Gas evolution).

-

Workup (The "Titanium Emulsion" Fix):

-

Quench with 2M aqueous NaOH or saturated Rochelle’s salt solution .

-

Stir vigorously for 1 hour until the white titanium precipitate becomes granular and the layers separate clearly.

-

Filter through Celite if necessary. Extract with EtOAc.

-

Data Summary & Troubleshooting

| Parameter | Protocol A (STAB) | Protocol B (Ti-Mediated) |

| Primary Use | Aldehydes, Reactive Ketones | Hindered Ketones, Weak Amines |

| Selectivity | High (Kinetic control) | Thermodynamic (Imine pre-formation) |

| Water Tolerance | Low (STAB decomposes slowly) | Very Low (Ti hydrolyzes instantly) |

| pH Sensitivity | Requires pH 5–6 (AcOH) | Neutral/Basic |

| Common Pitfall | Dialkylation (if amine not in excess) | Titanium emulsions during workup |

Troubleshooting Guide:

-

Problem: Significant Dialkylation observed.

-

Solution: Increase diamine equivalents to 10x. Alternatively, protect one amine (e.g., N-Boc-1,3-cyclobutanediamine) before reaction, then deprotect.

-

-

Problem: No reaction with Cyclobutanone.

-

Insight: Cyclobutanones are highly reactive. If no product forms, the imine might be hydrolyzing on the column or the product is volatile.

-

Solution: Use Protocol A at -78°C to 0°C. Ensure the reducing agent is added immediately after imine formation.

-

-

Problem: Product stuck in aqueous layer.

-

Solution: Cyclobutyl diamines are polar. Use "Salting out" extraction (saturate aqueous layer with NaCl) and use 10% MeOH in DCM for extraction.

-

Visualizing the Mechanism

Figure 2: Mechanistic Pathway & Competition

Caption: The pathway highlights the critical iminium reduction step. Bis-alkylation competes if the product competes with the starting diamine for the carbonyl.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link

-

Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[10][11] Journal of the Chemical Society, Perkin Transactions 1, 1995. Link

-

Radchenko, D. S., et al. "Cyclobutane-Derived Diamines: Synthesis and Molecular Structure."[5][6] Journal of Organic Chemistry, 2010, 75(17), 5941–5952. Link

-

Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 2019, 17, 2839-2867. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. designer-drug.com [designer-drug.com]

- 9. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Peptide coupling conditions for sterically hindered diamines

Application Note: High-Efficiency Peptide Coupling Conditions for Sterically Hindered Diamines

Abstract & Scope

In modern drug discovery—particularly within the realms of PROTACs, Antibody-Drug Conjugates (ADCs), and macrocyclic peptides—sterically hindered diamines are critical structural motifs. However, their reduced nucleophilicity (due to steric bulk or electron-withdrawing N-substitutions) often renders standard carbodiimide (EDC/DIC) or phosphonium (PyBOP) protocols ineffective.

This guide details advanced protocols for coupling carboxylic acids to sterically hindered diamines (e.g., N-methylated diamines,

Mechanistic Insight: The Steric Wall

Standard coupling reagents (HATU, HBTU) rely on the formation of an active ester (OBt/OAt). For a hindered amine to attack this ester, it must overcome a significant entropic penalty and steric repulsion.

-

The Failure Mode: If the amine attack is slower than the reaction of the amine with the uronium moiety of the coupling reagent, guanidinylation occurs, permanently capping the amine and terminating the sequence.

-

The Solution:

-

Acid Fluorides (TFFH): The acyl fluoride intermediate is small, highly electrophilic, and less sensitive to steric shielding than an OAt ester.

-

T3P: Forms a mixed anhydride that is highly reactive but bulky, minimizing racemization through a concerted transition state.

-

Visualization: Activation & Failure Pathways

Figure 1: Mechanistic pathway showing the competition between productive coupling (green) and the guanidinylation side reaction (red) common in hindered systems.

Strategic Selection Guide

Select your protocol based on the specific type of hindrance and the solubility of your diamine.

| Hindrance Level | Example Substrate | Recommended Reagent | Primary Advantage |

| Moderate | Secondary amines, Val/Ile analogs | COMU / Oxyma | Safer than HATU; higher solubility; visual color change monitoring. |

| Severe | N-methyl-Aib, Adamantane-amines | TFFH / BTFFH | Generates Acid Fluoride (small electrophile); bypasses steric wall. |

| Epimerization Prone | Cys/His derivatives, Chiral centers | T3P | Lowest risk of racemization; excellent for solution phase (EtOAc). |

Detailed Protocols

Protocol A: The "Sledgehammer" Method (Acid Fluorides via TFFH)

Best for: Extremely hindered amines (N-methylated, Aib-analogs) where HATU fails.

Reagents:

-

TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH (Bis-tetramethylene analog - safer/non-fuming).

-

Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine) for acid-sensitive substrates.

-

Solvent: DCM or DMF (DCM often favors acid fluoride reactivity).

Step-by-Step:

-

Activation: Dissolve the Carboxylic Acid (1.0 equiv) and TFFH (1.1 equiv) in anhydrous DCM/DMF.

-

Base Addition: Add DIPEA (3.0 equiv) dropwise.

-

Note: Allow to stir for 15–30 minutes before adding the amine. This pre-activation ensures conversion to the Acid Fluoride (R-COF).

-

-

Coupling: Add the Sterically Hindered Diamine (1.0–1.2 equiv depending on stoichiometry needs).

-

Incubation: Stir at room temperature for 2–16 hours.

-

Optimization: If conversion is <50% after 4 hours, heat to 50°C (if substrate allows) or microwave at 60°C for 30 mins.

-

-

Monitoring: Check via LCMS. The Acid Fluoride intermediate can sometimes be observed if quenched with MeOH (forms methyl ester).

Why this works: The acid fluoride is a "hard" electrophile that is physically smaller than the OBt ester formed by HATU, allowing it to slip past steric bulk.

Protocol B: The "Low-Racemization" Method (T3P)

Best for: Solution-phase coupling of chiral hindered diamines where preserving stereochemistry is paramount.

Reagents:

-

T3P (Propylphosphonic anhydride), usually 50% w/w in EtOAc or DMF.

-

Solvent: EtOAc (preferred), THF, or DMF.

Step-by-Step:

-

Mix: Dissolve Carboxylic Acid (1.1 equiv) and Hindered Diamine (1.0 equiv) in EtOAc (concentration ~0.1 M).

-

Base: Add DIPEA (3.0–4.0 equiv). Cool to 0°C if the substrate is extremely prone to epimerization.

-

Reagent Addition: Add T3P solution (1.5–2.0 equiv) dropwise. Do not pre-activate T3P; it reacts best in the presence of the amine.

-

Reaction: Allow to warm to room temperature. T3P reactions are often slower; stir for 12–24 hours.

-

Workup: T3P byproducts are water-soluble. Wash organic layer with water, sat. NaHCO3, and brine.

Protocol C: The "Modern Standard" (COMU/Oxyma)

Best for: Moderately hindered systems where safety and high throughput are required.

Reagents:

-

COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate).

-

Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[3]

-

Base: DIPEA or TMP (Collidine).

Step-by-Step:

-

Pre-activation: Dissolve Carboxylic Acid (1.0 equiv), COMU (1.0 equiv), and Oxyma Pure (1.0 equiv) in DMF.

-

Base: Add DIPEA (2.0 equiv). The solution should turn distinctively red (indicating active ester formation). Stir for 2 minutes.

-

Coupling: Add the Hindered Diamine.

-

Base Boost: Add a second portion of DIPEA (1.0 equiv) to ensure the amine remains deprotonated.

-

Reaction: Stir for 1–4 hours. The red color fading to yellow often indicates reaction completion (or hydrolysis).

Troubleshooting & Optimization

Decision Logic for Optimization

Figure 2: Troubleshooting decision tree for stalled or dirty reactions.

Key Tips for Diamines:

-

Mono-Protection: If you require mono-acylation of a symmetric diamine, do not use 1.0 equiv of acid. Use a large excess of the diamine (5–10 equiv) and add the activated acid slowly to the diamine solution. This statistically favors mono-acylation.

-

Monitoring: The Kaiser Test (ninhydrin) often gives false negatives with hindered/secondary amines. Use the Chloranil Test (acetaldehyde/chloranil) for reliable detection of free secondary amines.

References

-

Carpino, L. A., et al. (1995).[4][5] "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis."[6] Journal of the American Chemical Society.[7] Link

- Foundational paper on TFFH and acid fluorides for hindered couplings.

-

El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

- Authoritative review covering COMU, HATU, and steric limit

-

Dunetz, J. R., et al. (2016). "T3P: Propylphosphonic Anhydride."[8][9] Organic Process Research & Development. Link

- Comprehensive guide on T3P applications for epimeriz

-

Wenschuh, H., et al. (1995).[4] "Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using FMOC Amino Acid Fluorides." Journal of Organic Chemistry. Link

- Demonstrates the necessity of acid fluorides for Aib-rich (highly hindered) sequences.

Sources

- 1. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Cross-Coupling of Amines via Photocatalytic Denitrogenation of In Situ-Generated Diazenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. curiaglobal.com [curiaglobal.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Cyclobutylethane-1,2-diamine

🔬 Part 1: The Triage (Diagnostics)

User Query: "My product was a clear oil initially, but after leaving it on the bench for an hour, it turned into a white, sticky gum/solid. Did it polymerize?"

Scientist Response: It is highly unlikely that your compound polymerized. You are likely observing carbamate formation .

1-Cyclobutylethane-1,2-diamine is a primary aliphatic diamine. Like its structural analogs (e.g., 1,2-diaminocyclohexane), it is an aggressive nucleophile that reacts rapidly with atmospheric carbon dioxide (

The Reaction:

The Fix: Do not discard the sample. You can reverse this equilibrium:

-

Dissolve the gum in a strong solvent (e.g., MeOH or DCM).

-

Degas the solution with Argon or Nitrogen.

-

Strip the solvent under high vacuum (

mbar) with gentle heating ( -

Store immediately under inert gas.

🛠 Part 2: Purification Protocols

Method A: Vacuum Distillation (The Gold Standard)

Recommended for:

Why this works: Aliphatic diamines have relatively high boiling points but are thermally stable enough for distillation if oxygen is excluded. Distillation removes non-volatile oligomers and metal salts.

Protocol:

-

Setup: Use a short-path distillation head (Vigreux column optional but recommended for larger volumes).

-

Vacuum: A high-vacuum pump (oil pump) is essential. Target pressure: 0.1 – 1.0 mmHg .

-

Temperature Prediction:

-

Predicted B.P.[1] (Atmospheric): ~

-

Target B.P. (0.5 mmHg): ~

-

-

Procedure:

-

Flush the system with

before applying vacuum. -

Stir the pot rapidly to prevent bumping (diamines are viscous).

-

Discard the first 5% (forerun) which often contains volatile solvent residues.

-

Collect the main fraction as a clear, colorless oil.

-

DOT Diagram: Distillation Logic Flow

Caption: Decision logic for fractional distillation of aliphatic diamines.

Method B: Flash Chromatography (The Alternative)

Recommended for: Small scale (

The Challenge: Free amines interact strongly with the acidic silanols (

The Solution: Basified Silica You must deactivate the silica gel before running the column.

Protocol:

-

Mobile Phase: DCM : Methanol : Ammonium Hydroxide (

).-

Ratio: Start with 90:9:1 (DCM:MeOH:NH4OH).

-

-

Column Packing (Slurry Method):

-

Mix silica gel with the mobile phase containing the ammonia.

-

Pour into the column. The ammonia neutralizes the acidic sites on the silica.

-

-

Elution:

-